molecular formula C9H14O3 B12580627 4-Oxopentyl 2-methylprop-2-enoate CAS No. 274266-47-6

4-Oxopentyl 2-methylprop-2-enoate

Cat. No.: B12580627
CAS No.: 274266-47-6
M. Wt: 170.21 g/mol
InChI Key: PAOWSOBSKZWMLB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxopentyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with 4-oxopentanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to achieve high conversion rates. The product is typically purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Oxopentyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

4-Oxopentyl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: It can be used in the synthesis of biologically active compounds.

    Industry: Used in the production of specialty polymers and resins.

Mechanism of Action

The mechanism of action of 4-Oxopentyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The ketone group can also interact with nucleophiles, leading to the formation of various adducts.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methylprop-2-enoate: Similar structure but lacks the ketone group.

    Ethyl 2-methylprop-2-enoate: Similar structure with an ethyl ester group instead of a 4-oxopentyl group.

    Butyl 2-methylprop-2-enoate: Similar structure with a butyl ester group.

Uniqueness

4-Oxopentyl 2-methylprop-2-enoate is unique due to the presence of both an ester and a ketone functional group, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts.

Properties

CAS No.

274266-47-6

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

4-oxopentyl 2-methylprop-2-enoate

InChI

InChI=1S/C9H14O3/c1-7(2)9(11)12-6-4-5-8(3)10/h1,4-6H2,2-3H3

InChI Key

PAOWSOBSKZWMLB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCCC(=O)C

Origin of Product

United States

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